molecular formula C8H7N3 B095398 4-(1H-pyrazol-3-yl)pyridine CAS No. 17784-60-0

4-(1H-pyrazol-3-yl)pyridine

Cat. No.: B095398
CAS No.: 17784-60-0
M. Wt: 145.16 g/mol
InChI Key: FEBRHATXLQPYLJ-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring The pyrazole ring is a five-membered ring containing two adjacent nitrogen atoms, while the pyridine ring is a six-membered ring containing one nitrogen atom

Scientific Research Applications

4-(1H-pyrazol-3-yl)pyridine has a wide range of applications in scientific research:

Safety and Hazards

“4-(1H-pyrazol-3-yl)pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While specific future directions for “4-(1H-pyrazol-3-yl)pyridine” are not explicitly mentioned in the search results, pyrazoles in general are the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Mechanism of Action

Target of Action

4-(1H-pyrazol-3-yl)pyridine is a biologically active compound that has been studied for its potential antimicrobial and antioxidant activities . The primary targets of this compound are the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme and the COVID-19 main protease . These targets play crucial roles in bacterial DNA replication and viral replication, respectively .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . The binding affinities of this compound were found to range from -10.0 to -11.0 kcal/mol with topoisomerase IV enzyme and from -8.2 to -9.3 kcal/mol with COVID-19 main protease . This suggests that the compound could potentially inhibit the replication of both bacteria and viruses .

Biochemical Pathways

Given its targets, it is likely that the compound interferes with dna replication in bacteria and viral replication in sars-cov-2 . The downstream effects of this interference could include the inhibition of bacterial growth and the reduction of viral load .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be the inhibition of bacterial growth and the reduction of viral load, as suggested by its mode of action . .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s stability and efficacy might be affected by factors such as temperature, pH, and the presence of other substances

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclocondensation of hydrazine with a β-diketone to form the pyrazole ring, which is then coupled with a pyridine derivative under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound often involve optimized versions of laboratory-scale synthetic routes. These methods may include the use of catalysts to increase yield and reduce reaction times. For example, the use of iron(III) chloride and polyvinylpyrrolidone as catalysts has been reported to accelerate the formation of pyrazole derivatives .

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole and pyridine rings.

    Reduction: Reduced forms of the pyrazole ring.

    Substitution: Alkylated or arylated derivatives of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-pyrazol-4-yl)pyridine
  • 3-(1H-pyrazol-4-yl)pyridine
  • 2-(1H-pyrazol-3-yl)pyridine

Comparison

4-(1H-pyrazol-3-yl)pyridine is unique due to the specific positioning of the pyrazole ring on the pyridine ring, which can influence its reactivity and binding properties. Compared to its isomers, this compound may exhibit different chemical and biological activities, making it a valuable target for research and development .

Properties

IUPAC Name

4-(1H-pyrazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-4-9-5-2-7(1)8-3-6-10-11-8/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBRHATXLQPYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585916
Record name 4-(1H-Pyrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17784-60-0
Record name 4-(1H-Pyrazol-5-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of 4-(1H-pyrazol-3-yl)pyridine in coordination chemistry?

A: this compound, often abbreviated as 4-PP or Hppy, is a heterodentate ligand capable of binding to metal ions through its nitrogen atoms. The presence of two distinct nitrogen-containing rings (pyridine and pyrazole) allows for diverse coordination modes, leading to the formation of various metal-organic frameworks (MOFs) []. The flexibility of the molecule, as evidenced by the varying dihedral angles between its rings observed in different crystal structures [, ], further contributes to its versatility in building complex architectures.

Q2: Can you provide examples of metal complexes formed with this compound?

A2: this compound readily forms complexes with a range of transition metals. Some examples include:

  • Binuclear Zinc Complex: [Zn2(Dmca)4(L1)2]·7H2O, where Dmca is 3,4-dimethoxy-trans-cinnamate and L1 is this compound. This complex exhibits a paddle-wheel-like structure [].
  • Tetrahedral Zinc Complex: [ZnCl2(C8H7N3)2], where this compound acts as a monodentate ligand, coordinating through its pyridine nitrogen [].
  • Polymeric Zinc Complex: [Zn3(4-PP)4(OH)2(SO4)2(H2O)2]n, a two-dimensional coordination polymer where 4-PP acts as a terminal ligand [, ].
  • Chain-like Cadmium Complex: [Cd(C8H7N3)Cl2]n, where bridging this compound ligands connect cadmium centers to create a one-dimensional chain [].

Q3: What are the potential applications of this compound-based metal complexes?

A3: The diverse structural motifs achievable with this compound-based metal complexes make them attractive for various applications, including:

  • Spin-crossover materials: Two-dimensional Hofmann-type coordination polymers incorporating this compound and tetracyanometallates have shown promising spin-crossover behavior, which can be utilized in molecular switches and sensors [].
  • Luminescent materials: Metallogels formed with this compound and copper(II) chloride have demonstrated the capability to encapsulate luminescent lanthanide clusters, suggesting potential in the development of new luminescent materials [].

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